N-(2-Ethyl-6-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]-L-alanine Methyl Ester
Description
Properties
Molecular Formula |
C19H22N2O6S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
methyl (2S)-2-(2-ethyl-6-methyl-N-(4-nitrophenyl)sulfonylanilino)propanoate |
InChI |
InChI=1S/C19H22N2O6S/c1-5-15-8-6-7-13(2)18(15)20(14(3)19(22)27-4)28(25,26)17-11-9-16(10-12-17)21(23)24/h6-12,14H,5H2,1-4H3/t14-/m0/s1 |
InChI Key |
COJPCQGGSODYNS-AWEZNQCLSA-N |
Isomeric SMILES |
CCC1=CC=CC(=C1N([C@@H](C)C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Canonical SMILES |
CCC1=CC=CC(=C1N(C(C)C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of N-(2-Ethyl-6-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]-L-alanine Methyl Ester typically involves the following key steps:
- Preparation of the L-alanine methyl ester backbone.
- Introduction of the 2-ethyl-6-methylphenyl substituent on the nitrogen.
- Sulfonylation with a 4-nitrophenylsulfonyl group.
The synthesis requires careful control of stereochemistry due to the chiral center on the L-alanine moiety, as well as selective functionalization to avoid side reactions.
Preparation of L-Alanine Methyl Ester
The methyl ester of L-alanine serves as the core scaffold. A common method for preparing amino acid methyl esters involves esterification of the free amino acid with methanol in the presence of an acid chloride such as thionyl chloride.
Example procedure (adapted from phenylalanine methyl ester preparation):
| Reagent | Quantity | Conditions | Outcome |
|---|---|---|---|
| L-alanine | 1 equivalent | Suspension in methanol | Starting material |
| Thionyl chloride | Excess (approx. 1.5 eq) | Added dropwise at 0 °C, then stirred at room temperature for 24 h | Formation of L-alanine methyl ester hydrochloride salt |
| Work-up | Removal of solvent, recrystallization from EtOAc/EtOH | Yield: ~95-97% | Pure L-alanine methyl ester hydrochloride |
This method ensures high yield and retention of stereochemistry at the alpha carbon.
Introduction of the N-(2-Ethyl-6-methylphenyl) Group
The N-substitution with the 2-ethyl-6-methylphenyl group can be achieved via nucleophilic substitution or reductive amination methods using the corresponding substituted aniline or its derivatives.
Reductive amination approach: The amino group of the alanine methyl ester is reacted with 2-ethyl-6-methylbenzaldehyde under reductive amination conditions (e.g., NaBH4 or other mild reducing agents) to form the N-substituted amine.
Direct N-alkylation: Alternatively, the alanine methyl ester can be reacted with 2-ethyl-6-methylphenyl halides under basic conditions to form the N-substituted product.
The choice of method depends on availability of starting materials and desired purity.
Sulfonylation with 4-Nitrophenylsulfonyl Group
Sulfonylation is a critical step to introduce the N-[(4-nitrophenyl)sulfonyl] moiety. This is typically performed by reacting the N-substituted alanine methyl ester with 4-nitrobenzenesulfonyl chloride under basic conditions.
| Reagent | Quantity | Conditions | Outcome |
|---|---|---|---|
| N-(2-Ethyl-6-methylphenyl)-L-alanine methyl ester | 1 equivalent | Dissolved in anhydrous solvent (e.g., dichloromethane) | Starting material |
| 4-Nitrobenzenesulfonyl chloride | 1.1 equivalents | Added dropwise at 0-5 °C, then stirred at room temperature for several hours | Formation of this compound |
| Base (e.g., triethylamine) | 2 equivalents | To neutralize HCl formed | Facilitates sulfonylation |
The reaction is monitored by TLC or HPLC, and the product is purified by crystallization or chromatography.
Stereoselective Considerations and Optical Purity
Since the compound contains a chiral center at the alanine residue, maintaining optical purity is essential. Enzymatic resolution methods have been reported for related N-substituted alanine esters:
Using enzymes with specific hydrolysis activity for one enantiomer of racemic N-(2,6-dimethylphenyl) alanine esters allows for stereoselective preparation of the desired (R) or (S) enantiomer.
Optical resolution can be followed by esterification to obtain optically pure this compound.
This approach ensures high enantiomeric excess and bioactivity of the final compound.
Summary Table of Preparation Methods
Research Findings and Analytical Data
The compound has a molecular formula of C19H22N2O6S and molecular weight of 406.5 g/mol.
Analytical characterization typically includes NMR, IR, and mass spectrometry to confirm structure and purity.
The sulfonylation step is critical for biological activity, and the nitro group on the phenylsulfonyl moiety can be selectively reduced or modified if needed for further derivatization.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethyl-6-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]-L-alanine Methyl Ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Coupling Reactions: The sulfonyl group can participate in coupling reactions with other nucleophiles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Hydrolysis Agents: Sodium hydroxide, hydrochloric acid.
Coupling Reagents: EDCI, HOBt.
Major Products
Reduction: Conversion to the corresponding amine.
Hydrolysis: Formation of the carboxylic acid derivative.
Coupling: Formation of various sulfonamide derivatives.
Scientific Research Applications
Medicinal Chemistry: As a building block for the synthesis of bioactive molecules.
Organic Synthesis: As an intermediate in the synthesis of complex organic compounds.
Materials Science: In the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Ethyl-6-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]-L-alanine Methyl Ester would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and ester groups can play crucial roles in binding to the target molecules.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs differ in the substituents attached to the alanine methyl ester backbone. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Functional Group Impact on Properties
- In contrast, the sulfoacetyl group in the analog (C₁₄H₁₉NO₆S) introduces a sulfonic acid moiety, increasing water solubility and environmental mobility .
- Reactivity: The chloroacetyl group in C₁₅H₂₀ClNO₃ facilitates nucleophilic substitution reactions, making it a reactive intermediate in pesticide synthesis . The nitro group in the target compound may confer photolability, requiring protection from light during storage .
Biological Activity
N-(2-Ethyl-6-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]-L-alanine methyl ester, a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interactions with biological systems.
Chemical Structure
The chemical formula for this compound is C15H18N2O4S. The presence of both an ethyl and a nitrophenyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Research indicates that sulfonamide compounds like this one may exert their biological effects through various mechanisms, including inhibition of key enzymes involved in bacterial growth and proliferation. Specifically, the compound has shown promise as an inhibitor of bacterial DNA gyrase and dihydrofolate reductase (DHFR), with reported IC50 values indicating effective inhibition at micromolar concentrations .
Antimicrobial Properties
In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogenic bacteria. The minimum inhibitory concentration (MIC) values for this compound range from 0.22 to 0.25 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Escherichia coli | 0.25 | 0.30 |
Cytotoxicity
Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. Results indicate that at concentrations below 50 μM, the compound does not exhibit significant cytotoxic effects on mammalian cell lines, suggesting a favorable therapeutic index for potential applications in antimicrobial therapy .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various sulfonamide derivatives, including this compound, demonstrating its superior activity against resistant bacterial strains compared to conventional antibiotics .
- Enzyme Inhibition Study : Another investigation focused on enzyme inhibition, revealing that the compound effectively inhibited DHFR with an IC50 value of 2.67 μM, highlighting its potential as a lead compound for developing new antimicrobial agents targeting folate biosynthesis pathways in bacteria .
Q & A
Q. What are the recommended synthetic routes for N-(2-Ethyl-6-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]-L-alanine Methyl Ester, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via N-alkylation of N-arylsulfonyl-L-alanine methyl esters using trialkyloxonium tetrafluoroborates, as demonstrated in analogous sulfonamide derivatives . Key steps include:
- Sulfonylation : React L-alanine methyl ester with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine) to form the sulfonamide intermediate.
- N-Alkylation : Introduce the 2-ethyl-6-methylphenyl group using triethyloxonium tetrafluoroborate in anhydrous dichloromethane.
- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Yield improvements (>75%) are achieved by maintaining strict anhydrous conditions and controlled temperature (0–5°C) during alkylation .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Identify substituent effects (e.g., deshielding of aromatic protons due to the nitro group at ~8.2–8.4 ppm) and confirm stereochemistry via coupling constants in the L-alanine moiety .
- FT-IR : Detect sulfonyl (S=O stretches at ~1350–1150 cm⁻¹) and ester (C=O at ~1720 cm⁻¹) groups .
- HRMS : Validate molecular weight (e.g., ESI+ mode with sodium adducts) .
Q. How should researchers approach the purification of this compound, given its solubility profile?
- Methodological Answer :
- Solvent Selection : Use gradient chromatography (silica gel) with ethyl acetate/hexane (1:1 to 3:7) due to moderate polarity from the nitro and sulfonyl groups .
- Recrystallization : Dissolve the crude product in hot ethanol and cool to 4°C for crystal formation. Monitor purity via HPLC (C18 column, 70:30 acetonitrile/water, λ = 254 nm) .
Q. What are the critical stability considerations for storing this compound?
- Methodological Answer :
- Storage : Keep at –20°C in amber vials to prevent photodegradation of the nitro group.
- Stability Tests : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect hydrolysis of the ester group .
Q. How can researchers validate the enantiomeric purity of the L-alanine moiety?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) and UV detection at 220 nm. Compare retention times with a D-alanine analog .
- Polarimetry : Measure specific rotation ([α]²⁵D) and cross-reference with literature values for L-configuration derivatives .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the 4-nitrophenylsulfonyl group during nucleophilic substitution?
- Methodological Answer : The electron-withdrawing nitro group enhances sulfonamide electrophilicity, facilitating N-alkylation. Computational studies (DFT at B3LYP/6-31G*) can model charge distribution on the sulfonyl sulfur, predicting sites for nucleophilic attack. Compare experimental kinetics (e.g., rate constants under varying temperatures) with computational data to validate mechanisms .
Q. How can contradictory NMR data (e.g., unexpected splitting in aromatic regions) be resolved?
- Methodological Answer :
- Variable Temperature NMR : Assess rotational barriers of the sulfonamide group. Restricted rotation may cause peak splitting; heating to 60°C in DMSO-d₆ could coalesce doublets into singlets .
- 2D NMR (COSY, NOESY) : Identify through-space interactions between the ethyl-methylphenyl and nitro groups to confirm conformational preferences .
Q. What strategies are recommended for studying the compound’s metabolic stability in in vitro assays?
- Methodological Answer :
- Microsomal Incubation : Use liver microsomes (human/rat) with NADPH cofactor. Quantify parent compound degradation via LC-MS/MS over 60 minutes.
- Metabolite ID : Employ high-resolution mass spectrometry (HRMS/MS) to detect hydrolysis products (e.g., free carboxylic acid from ester cleavage) .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Parameterize the force field to account for nitro group polarization.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability, focusing on hydrogen bonds between the sulfonyl oxygen and active-site residues .
Q. What experimental designs address low reproducibility in sulfonamide alkylation reactions?
- Methodological Answer :
- DoE (Design of Experiments) : Apply a factorial design to test variables (temperature, solvent polarity, base strength). Use ANOVA to identify critical factors (e.g., base choice impacts elimination byproducts).
- In Situ Monitoring : Employ ReactIR to track intermediate formation (e.g., iminium ions) and optimize reaction quenching .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
